molecular formula C19H18Cl2N2O3 B12447297 1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12447297
M. Wt: 393.3 g/mol
InChI Key: VNBAQMZZZBWBIB-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a dichlorophenyl group, and a methoxybenzyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where the amine group of the pyrrolidine ring reacts with a methoxybenzaldehyde derivative in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group.

    1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-methyl ester: This compound has a methyl ester group instead of an amide group.

    1-(3,4-dichlorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-amine: This compound has an amine group instead of an amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N2O3/c1-26-17-5-3-2-4-12(17)10-22-19(25)13-8-18(24)23(11-13)14-6-7-15(20)16(21)9-14/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)

InChI Key

VNBAQMZZZBWBIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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